3-Fluoro-2-(methylthio)-4-propoxybenzoic acid
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Overview
Description
3-Fluoro-2-(methylthio)-4-propoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom, a methylthio group, and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(methylthio)-4-propoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Thioether Formation: The amino group is converted to a methylthio group through a nucleophilic substitution reaction with methylthiol.
Propoxylation: Finally, the propoxy group is introduced via an etherification reaction using propyl bromide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thioether derivatives.
Scientific Research Applications
3-Fluoro-2-(methylthio)-4-propoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylthio)-4-propoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylthio and propoxy groups can modulate its lipophilicity and bioavailability.
Comparison with Similar Compounds
- 3-Fluoro-2-methylbenzoic acid
- 3-Fluoro-2-methoxybenzoic acid
- 3-Fluoro-2-(methylthio)benzoic acid
Comparison: 3-Fluoro-2-(methylthio)-4-propoxybenzoic acid is unique due to the presence of both the methylthio and propoxy groups, which can significantly influence its chemical properties and biological activity. Compared to 3-Fluoro-2-methylbenzoic acid and 3-Fluoro-2-methoxybenzoic acid, the additional functional groups in this compound provide more opportunities for chemical modifications and applications in diverse fields.
Properties
Molecular Formula |
C11H13FO3S |
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Molecular Weight |
244.28 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfanyl-4-propoxybenzoic acid |
InChI |
InChI=1S/C11H13FO3S/c1-3-6-15-8-5-4-7(11(13)14)10(16-2)9(8)12/h4-5H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
GPECETHJADFRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C(=O)O)SC)F |
Origin of Product |
United States |
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